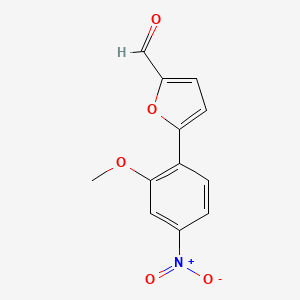

5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde

Vue d'ensemble

Description

5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde is a chemical compound with the molecular formula C12H9NO5 . It has a molecular weight of 247.20 g/mol . The compound is also known by other names such as 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde and 5-(2-Methoxy-4-nitro-phenyl)-furan-2-carbaldehyde .

Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C12H9NO5/c1-17-12-6-8 (13 (15)16)2-4-10 (12)11-5-3-9 (7-14)18-11/h2-7H,1H3 . This code provides a specific description of the compound’s molecular structure. The compound has a complex structure with multiple functional groups, including a methoxy group, a nitro group, and a carbaldehyde group .Physical And Chemical Properties Analysis

This compound has several computed properties. It has a topological polar surface area of 85.3 Ų, a heavy atom count of 18, and a complexity of 316 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 5 . The compound’s exact mass and monoisotopic mass are both 247.04807239 g/mol .Applications De Recherche Scientifique

Antimycobacterial Agents

5-Phenyl-furan-2-carboxylic acids, which are structurally similar to “5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde”, have emerged as a new, promising class of antimycobacterial agents . They have the ability to interfere with iron homeostasis, which is crucial for the survival and proliferation of mycobacteria .

Inhibitors of Salicylate Synthase MbtI

Furan-based compounds have been identified as inhibitors of the salicylate synthase MbtI from Mycobacterium tuberculosis . MbtI is involved in the biosynthesis of specific siderophores, which ensure the supply of iron in Mycobacterium tuberculosis .

Preparation of Biofuel

Furfural, a compound related to “5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde”, can be used in the preparation of biofuel 2-methylfuran . This process involves the hydrogenation of furfural in the vapor-phase over copper-containing catalysts .

Production of Furfuryl Alcohol

Furfural can also undergo hydrogenation to form furfuryl alcohol as the predominant product . Furfuryl alcohol is used in the production of resins and as a wetting agent and solvent for coating resins, nitrocellulose, cellulose acetate, and other soluble dyes .

Preparation of Gel Precursors

Furfural can be used to prepare gel precursors for phenol-furfural aerogels . These aerogels have potential applications in insulation, catalysis, and sensors .

6. Determination of Enthalpies of Combustion and Formation Compounds similar to “5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde” have been used to determine their enthalpies of combustion and formation in the condensed state . This information is crucial for understanding the thermodynamic properties of these compounds .

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde might interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse biological activities, affecting various biochemical pathways .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (24721) and melting point (103-104°C), suggest that it may have reasonable bioavailability .

Result of Action

Similar compounds have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.

Propriétés

IUPAC Name |

5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c1-17-12-6-8(13(15)16)2-4-10(12)11-5-3-9(7-14)18-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHUPCUZFVRRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351058 | |

| Record name | 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde | |

CAS RN |

299202-82-7 | |

| Record name | 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

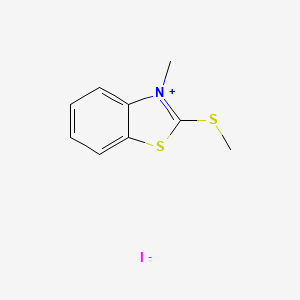

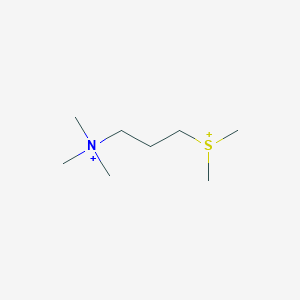

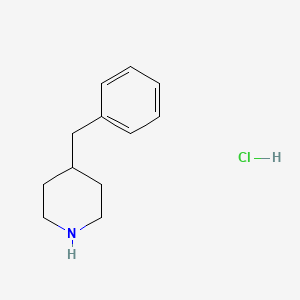

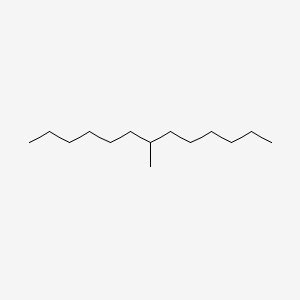

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Amino(ethoxy)methylidene]propanedinitrile](/img/structure/B1605235.png)